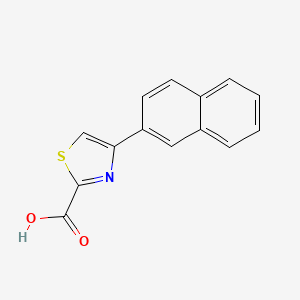

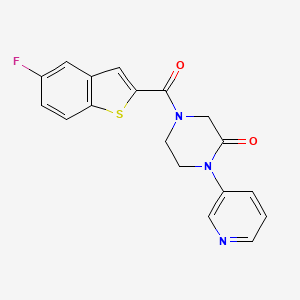

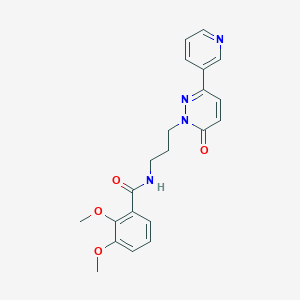

![molecular formula C18H14ClF3N2O2S2 B2393977 2-クロロ-N-({4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-イル}メチル)ベンゼンスルホンアミド CAS No. 866018-72-6](/img/structure/B2393977.png)

2-クロロ-N-({4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-イル}メチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング

この化合物は、鈴木・宮浦カップリングで使用できます。鈴木・宮浦カップリングは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応の成功は、非常に穏和で官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせに由来します .

ベンジル位における反応

この化合物は、ベンジル位で反応を起こすことができます。 これらの反応には、ラジカル臭素化、求核置換、酸化が含まれます .

環境分析

この化合物は、環境水中のベンゾトリアゾール、ベンゾチアゾール、ベンゼンスルホンアミド汚染物質の同時定量のための分析方法を開発するために使用されてきました .

ヒト炭酸脱水酵素Bの阻害

この化合物のベンゼンスルホンアミド部分は、ヒト炭酸脱水酵素Bの阻害剤です。 この酵素は、pHやCO2の調節などの生理学的プロセスにおいて重要な役割を果たしています .

抗菌活性

この化合物は、新しい抗菌剤の開発において潜在的な可能性を示しています。 多くの微生物の増殖や病原性の阻害は、炭酸脱水酵素(CAs)の阻害によって影響を受けることがわかっています .

代謝過程の制御

この化合物は、細菌における代謝過程の制御に影響を与える可能性があります。 この化合物が阻害する炭酸脱水酵素(CAs)酵素は、代謝過程の制御に関与しています .

作用機序

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors .

Mode of Action

The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ ability to manage pH through the conversion of carbon dioxide to bicarbonate and protons. This disruption can lead to a decrease in tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is significantly affected by pH. By inhibiting CA IX, the compound disrupts this metabolic shift, which can lead to a decrease in tumor growth .

Result of Action

The compound’s action results in a significant decrease in tumor growth and proliferation . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

特性

IUPAC Name |

2-chloro-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c1-11-15(10-23-28(25,26)16-5-3-2-4-14(16)19)27-17(24-11)12-6-8-13(9-7-12)18(20,21)22/h2-9,23H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGAPBPGLTNOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

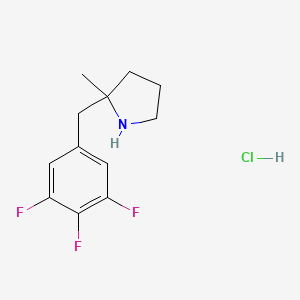

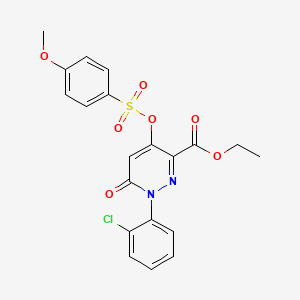

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

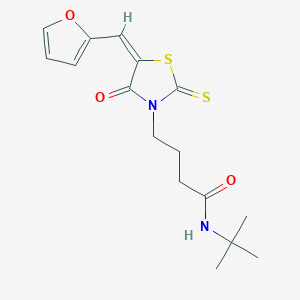

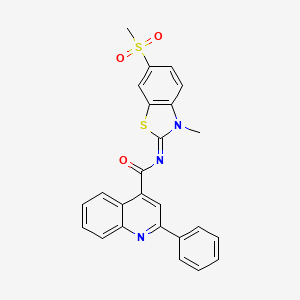

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)

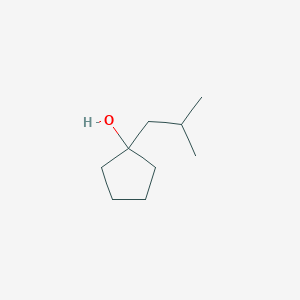

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)